N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpentanamide
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Overview
Description
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpentanamide is a compound that belongs to the class of amides, which are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom This compound features a bromopyridine moiety, which is a pyridine ring substituted with a bromine atom, and a hydroxy-methylpentanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpentanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopyridine with an appropriate amide precursor under specific reaction conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpentanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpentanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpentanamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The hydroxy-methylpentanamide group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine amide structure but lack the bromine substitution.
3-bromoimidazo[1,2-a]pyridines: These compounds feature a bromine-substituted imidazopyridine ring.
Uniqueness
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpentanamide is unique due to the presence of both the bromopyridine and hydroxy-methylpentanamide groups, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity, while the hydroxy-methylpentanamide group improves its solubility and potential biological activity.
Properties
Molecular Formula |
C11H15BrN2O2 |
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Molecular Weight |
287.15 g/mol |
IUPAC Name |
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpentanamide |
InChI |
InChI=1S/C11H15BrN2O2/c1-3-5-11(2,16)10(15)14-8-4-6-13-9(12)7-8/h4,6-7,16H,3,5H2,1-2H3,(H,13,14,15) |
InChI Key |
QLKJWVSZLOPVIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C(=O)NC1=CC(=NC=C1)Br)O |
Origin of Product |
United States |
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